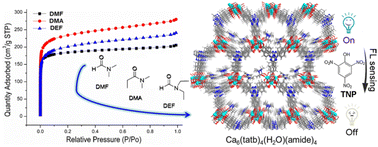The role of terminal coordinated amides in a series of Ca-tatb frameworks: pore size regulation and fluorescence sensing tunability†
Journal of Materials Chemistry C Pub Date: 2023-10-26 DOI: 10.1039/D3TC03053A
Abstract
Pore size tunability is of great importance to porous materials with applications in sieving adsorption, barrier separation, stereospecific catalysis, and so forth. In this work, we present three calcium based metal organic frameworks (Ca-MOFs) with tunable pore sizes. The title Ca-MOFs of [Ca6(tatb)4(H2O)(amide)4] (H3tatb = 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid, amide = dimethylformamide (DMF) for 1, dimethylacetamide (DMA) for 2, and formyldiethylamine (DEF) for 3, respectively) featuring three dimensional (3D) structures were constructed from inorganic 1D rod-like secondary building units (SBUs) of [Ca(COO)4(amide)]n and the organic linker of H3tatb. Interestingly, by altering the terminal coordinated amides with alkyl groups extended into the 1D pores, the pore sizes of title compounds could be finely regulated. As a result, these compounds exhibited pore size dependent fluorescence sensing behavior towards trinitrophenol (TNP), a classic explosive molecule. Different from that in previous studies, this work strategically employs terminal coordinated amides, which typically get removed to create porosity, to tune the pore sizes of the resultant Ca-MOFs, providing a convenient way to modify the pore structures of porous materials.


Recommended Literature
- [1] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [2] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [3] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [4] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [5] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [6] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [7] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [8] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [9] Air
- [10] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 13073-21-7
-
CAS no.: 1303-88-4









